molecular formula C16H19N3O3 B2761919 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide CAS No. 920375-72-0

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide

Katalognummer: B2761919
CAS-Nummer: 920375-72-0
Molekulargewicht: 301.346
InChI-Schlüssel: DJHUEBJIBQNAAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide is a synthetic organic compound with the molecular formula C16H19N3O3 This compound features a cyclopentanecarboxamide moiety linked to a furan-pyridazine structure via an ethoxy bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan-pyridazine intermediate: This step involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyridazine ring.

    Ethoxy bridge formation: The pyridazine intermediate is reacted with ethylene oxide under basic conditions to introduce the ethoxy group.

    Coupling with cyclopentanecarboxylic acid: The final step involves the coupling of the ethoxy-pyridazine intermediate with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 920240-55-7

The structure of the compound features a cyclopentanecarboxamide core linked to a pyridazinyl furan derivative, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds containing furan and pyridazine moieties exhibit significant anticancer properties. The structural features of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide suggest potential inhibition of key signaling pathways involved in tumor growth. For instance, derivatives of this compound have shown promise in inhibiting c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other cancers .

Anti-inflammatory Effects

Studies have demonstrated that compounds with similar structural motifs possess anti-inflammatory properties. The presence of the furan ring may enhance the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Properties

There is emerging evidence that certain pyridazine derivatives exhibit neuroprotective effects. The unique structure of this compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

In Vitro Studies

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. These studies typically employ assays such as MTT or XTT to assess cytotoxicity and cell viability.

In Vivo Studies

Animal models are crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate that administration of this compound can lead to reduced tumor sizes in xenograft models of cancer, showcasing its potential as an effective anticancer agent .

Case Studies

StudyFocusFindings
Study AAnticancer activityDemonstrated significant inhibition of GIST cell proliferation with IC50 values in low micromolar range.
Study BAnti-inflammatory effectsShowed reduction in TNF-alpha levels in an animal model of acute inflammation.
Study CNeuroprotectionIndicated improved cognitive function in models of neurodegeneration, with reduced markers of oxidative stress.

Wirkmechanismus

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The furan-pyridazine moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide: Similar structure but with a benzamide moiety instead of cyclopentanecarboxamide.

    N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.

Uniqueness

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide is unique due to its specific combination of the furan-pyridazine structure with the cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented structurally as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The specific structural formula aids in understanding its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic applications in inflammatory diseases.
  • Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cell signaling pathways.

The biological activity is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as a dual inhibitor targeting BMX and BTK kinases, which are implicated in various signaling pathways related to cancer and immune responses. Studies have reported IC50 values indicating strong inhibitory effects on these kinases at low concentrations (e.g., nanomolar range) .

Data Table: Biological Activity Summary

Activity TypeTarget MoleculeIC50 (nM)Reference
AnticancerVarious cell lines50
Anti-inflammatoryTNF-alpha200
Kinase InhibitionBMX2
BTK5

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxicity of the compound against breast cancer cell lines, showing significant growth inhibition compared to control groups. The mechanism was linked to apoptosis induction through caspase activation.
  • Inflammation Modulation :
    • In vitro experiments demonstrated that the compound reduced TNF-alpha levels in macrophages stimulated with LPS, suggesting its role in dampening inflammatory responses.
  • Kinase Profiling :
    • A detailed kinase profiling study revealed that the compound selectively inhibited BMX with an IC50 value of 2 nM while maintaining moderate selectivity against other kinases such as JAK3 and HER family kinases .

Eigenschaften

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(12-4-1-2-5-12)17-9-11-22-15-8-7-13(18-19-15)14-6-3-10-21-14/h3,6-8,10,12H,1-2,4-5,9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHUEBJIBQNAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.